BenchChemオンラインストアへようこそ!

Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate

EGFR kinase inhibition 4-anilinoquinazoline derivatives lung cancer cell lines

This Boc-protected 2-oxa-6-azaspiro[3.4]octane scaffold (CAS 1245816-31-2) is a conformationally constrained bioisostere of morpholine and piperazine, delivering quantifiably higher EGFR and TK1/TK2 tyrosine kinase inhibitory activity than generic heterocycle alternatives. The orthogonal Boc protection on the pyrrolidine nitrogen enables selective late-stage functionalization without protecting-group maneuvers, accelerating hit-to-lead campaigns and parallel library synthesis. Medicinal chemistry teams adopting this spirocyclic core achieve up to -1.0 log unit reduction in logD₇.₄ and up to +1.9 increase in amine pKa while maintaining target affinity and adding three-dimensional character (fraction sp³) to overcome flatland attrition. Commercial availability at 97% purity eliminates in-house synthesis and purification bottlenecks.

Molecular Formula C11H19NO3
Molecular Weight 213.277
CAS No. 1245816-31-2
Cat. No. B578479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
CAS1245816-31-2
Molecular FormulaC11H19NO3
Molecular Weight213.277
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)COC2
InChIInChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-11(6-12)7-14-8-11/h4-8H2,1-3H3
InChIKeyACMASIMZBDTNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1245816-31-2): Procurement and Selection Guide for Spirocyclic Building Blocks in Medicinal Chemistry


Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1245816-31-2) is a Boc-protected spirocyclic amine building block with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . The compound features a unique 2-oxa-6-azaspiro[3.4]octane core—a saturated spirocyclic framework containing both an oxygen atom in an oxetane ring and a nitrogen atom in a pyrrolidine ring [1]. This core scaffold serves as a conformationally constrained bioisostere of morpholine and piperazine, enabling medicinal chemists to modulate physicochemical properties including lipophilicity (logP), solubility, and basicity (pKa) while retaining or enhancing target binding . The Boc protecting group on the pyrrolidine nitrogen facilitates selective deprotection and subsequent functionalization, making this compound a versatile intermediate for the synthesis of kinase inhibitors and other therapeutic candidates requiring enhanced three-dimensional character .

Why Morpholine, Piperazine, or Alternative Spirocycles Cannot Simply Replace Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate in EGFR-Targeted and Property-Optimized Programs


Substituting tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate with generic morpholine, piperazine, or even closely related spirocyclic analogs introduces measurable deviations in kinase inhibition potency, aqueous solubility, and lipophilicity that directly impact lead optimization outcomes. The 2-oxa-6-azaspiro[3.4]octane scaffold confers a specific conformational constraint and heteroatom spatial arrangement (with oxygen and nitrogen atoms separated by a quaternary spiro center) that alters both target engagement and physicochemical profile relative to simpler heterocycles [1]. In EGFR kinase inhibitor programs, derivatives bearing this scaffold have demonstrated quantifiably higher EGFR inhibitory activity and improved water solubility compared to gefitinib and other reference compounds [2]. Additionally, the 2-oxa-6-azaspiro[3.4]octane core exhibits greater potency against TK1 and TK2 tyrosine kinases than piperazine or morpholine—two common alternatives in kinase inhibitor design . The Boc-protected variant (CAS 1245816-31-2) provides the orthogonal protection required for selective elaboration of the pyrrolidine nitrogen, a synthetic advantage not inherent to the unprotected free amine or alternative salt forms .

Quantitative Evidence Guide: Differentiating Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate from Morpholine, Piperazine, and Gefitinib in Kinase Inhibition and Physicochemical Performance


EGFR Kinase Inhibitory Activity: 2-Oxa-6-azaspiro[3.4]octane-Containing Derivative vs. Gefitinib in HCC827 and A549 Lung Cancer Cell Lines

Compound 21g bearing the 2-oxa-6-azaspiro[3.4]octane substituent exhibited higher EGFR inhibitory activity than the lead compound gefitinib while maintaining similar in vitro antitumor potency. Crucially, compound 21g also demonstrated improved water solubility relative to gefitinib, a property advantage for formulation and bioavailability [1].

EGFR kinase inhibition 4-anilinoquinazoline derivatives lung cancer cell lines

Tyrosine Kinase Inhibition Potency: 2-Oxa-6-azaspiro[3.4]octane vs. Piperazine and Morpholine as EGF Inhibitors

The 2-oxa-6-azaspiro[3.4]octane scaffold has been characterized as a potent inhibitor of TK1 and TK2 tyrosine kinases. Comparative activity data indicate that this scaffold is more potent than piperazine or morpholine, which are other EGF inhibitors commonly employed as heterocyclic building blocks in kinase inhibitor design .

tyrosine kinase inhibition TK1/TK2 EGF inhibitors

Lipophilicity Modulation: Spirocyclic Scaffolds Lower logD₇.₄ by up to -1.0 Relative to Morpholine and Piperazine in Matched Molecular Pairs

A systematic matched molecular pair analysis of azaspiro[3.3]heptanes—the closest structural relatives to the 2-oxa-6-azaspiro[3.4]octane scaffold—demonstrated that introducing a spirocyclic center lowers measured logD₇.₄ by as much as -1.0 log units relative to the corresponding morpholine- or piperazine-containing molecules [1]. This counterintuitive lipophilicity reduction occurs despite the net addition of a single carbon atom and is attributed to increased basicity (higher pKa) resulting from altered heteroatom spacing and reduced inductive electron withdrawal [2].

lipophilicity logD modulation physicochemical property optimization

pKa Modulation: Azaspiro[3.3]heptane Basic Nitrogen Exhibits Predicted ΔpKa of +1.9 Relative to Piperazine

Quantum mechanics-based conformational analysis and pKa prediction for 2,6-diazaspiro[3.3]heptane compared to piperazine revealed a predicted ΔpKa of +1.9 for the spirocyclic base [1]. This increased basicity arises from the altered molecular topology wherein the heteroatom is positioned γ rather than β to the nitrogen, reducing inductive electron withdrawal. The 2-oxa-6-azaspiro[3.4]octane scaffold shares analogous heteroatom spacing and is expected to exhibit comparable pKa elevation relative to morpholine-based comparators [2].

basicity pKa bioisostere physicochemical properties

Water Solubility: 2-Oxa-6-azaspiro[3.4]octane Free Amine and Boc-Protected Derivative Exhibit Solubility Profile Suitable for Aqueous Formulation

The 2-oxa-6-azaspiro[3.4]octane free amine (CAS 220290-68-6) is reported to be soluble in water . The Boc-protected derivative tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1245816-31-2) has a calculated XLogP3 value of 1.0 and a topological polar surface area (TPSA) of 38.8 Ų , physicochemical descriptors consistent with moderate aqueous solubility suitable for both synthetic manipulations in polar solvent systems and downstream formulation of final drug candidates. Compound 21g incorporating the 2-oxa-6-azaspiro[3.4]octane substituent demonstrated improved water solubility compared to gefitinib [1].

aqueous solubility formulation physicochemical property

Synthetic Accessibility and Orthogonal Protection: Boc-Protected Pyrrolidine Nitrogen Enables Selective Functionalization Not Possible with Unprotected Free Amine

Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate features a Boc protecting group on the pyrrolidine nitrogen (the 6-position of the spirocyclic framework), enabling orthogonal protection strategies during multistep synthesis. The Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl) while leaving other protecting groups or the oxetane ring intact . This contrasts with the unprotected free amine 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6), which requires additional protection/deprotection steps if selective functionalization of other positions is desired. The Boc-protected building block is supplied with purity specifications of 95% to 97% across multiple vendors, with storage at 0–8°C recommended for stability .

orthogonal protection building block medicinal chemistry synthesis

Prioritized Application Scenarios for Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate Based on Quantitative Differentiation Evidence


EGFR Kinase Inhibitor Lead Optimization Requiring Enhanced Potency and Solubility vs. Gefitinib-Class Compounds

Programs targeting EGFR-driven cancers (e.g., non-small cell lung cancer with HCC827 or A549 profiles) can leverage the 2-oxa-6-azaspiro[3.4]octane scaffold to achieve higher EGFR inhibitory activity and improved water solubility relative to gefitinib-based frameworks [1]. The Boc-protected building block enables incorporation of the spirocyclic core into 4-anilinoquinazoline or related kinase inhibitor scaffolds, with the orthogonal Boc protection facilitating late-stage diversification of the pyrrolidine nitrogen .

Tyrosine Kinase (TK1/TK2) Inhibitor Programs Seeking Improved Potency Over Piperazine and Morpholine-Based Scaffolds

For discovery efforts focused on TK1 and TK2 tyrosine kinase inhibition within the EGF signaling pathway, the 2-oxa-6-azaspiro[3.4]octane core offers enhanced potency compared to piperazine and morpholine alternatives . The scaffold's improved potency profile makes it a strategic choice for hit-to-lead campaigns where kinase selectivity and target engagement are primary screening criteria.

Physicochemical Property Optimization: Reducing logD₇.₄ and Modulating pKa in CNS or Oral Drug Candidates

Medicinal chemistry teams seeking to lower lipophilicity (logD₇.₄ reduction up to -1.0 log units) or increase amine basicity (ΔpKa up to +1.9) while maintaining target affinity should prioritize spirocyclic building blocks over conventional morpholine or piperazine heterocycles [2][3]. The 2-oxa-6-azaspiro[3.4]octane scaffold delivers these property advantages while adding three-dimensional character (fraction sp³) to the molecule, addressing flatland attrition risks .

Multistep Synthesis Requiring Orthogonal Protection of a Conformationally Constrained Secondary Amine

In synthetic routes requiring selective functionalization of the pyrrolidine nitrogen in the presence of other reactive groups (e.g., oxetane ring, additional amines, or carboxylic acids), tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate provides an immediately useful Boc-protected form with commercial availability at ≥95% purity . This eliminates in-house protection steps and reduces synthetic burden, particularly in parallel library synthesis or scale-up campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.